

Technical Guide: Synthesis and Characterization of 1-Azido-4-ethylbenzene

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Compound of Interest

Compound Name: 1-Azido-4-ethylbenzene

CAS No.: 128654-33-1

Cat. No.: B2965445

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Executive Summary & Safety Profile

1-Azido-4-ethylbenzene (also known as p-ethylphenyl azide) is a valuable intermediate in organic synthesis, primarily utilized as a "click chemistry" precursor for 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its synthesis via the diazotization of 4-ethylaniline.

Critical Safety Assessment: The "C/N Ratio" Rule

Before proceeding, researchers must evaluate the thermodynamic stability of this azide using the Carbon-to-Nitrogen (

) ratio rule.[1]

For **1-Azido-4-ethylbenzene** (

):

- Ratio

WARNING: A

ratio

indicates the compound is energetic and potentially unstable. While the "Rule of Six" (6 carbons per energetic group) is satisfied, the low C/N ratio mandates strict handling protocols:

- Do not distill the pure compound.
- Store in solution whenever possible.
- Limit scale to < 5 grams per batch.
- Avoid metal spatulas (risk of shock-sensitive metal azide formation).^{[1][2][3]}

Chemical Profile

Property	Specification
IUPAC Name	1-Azido-4-ethylbenzene
CAS Number	622-37-7 (Generic Phenyl Azide family); Specific derivative often unlisted in general catalogs.
Molecular Formula	
Molecular Weight	147.18 g/mol
Physical State	Pale yellow oil (at Room Temp)
Boiling Point	Do not determine (Explosion Hazard)
Solubility	Soluble in , EtOAc, DCM, ; Insoluble in water.

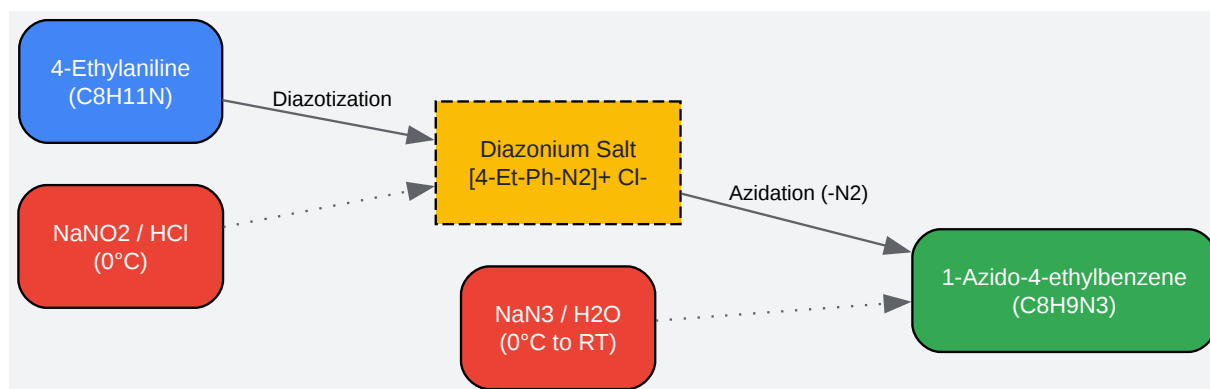
Synthetic Pathway: Diazotization-Azidodehalogenation

The most robust synthesis involves the conversion of 4-ethylaniline to its diazonium salt, followed by nucleophilic displacement with sodium azide. This method is preferred over nucleophilic aromatic substitution (

) due to the lack of strong electron-withdrawing groups on the ring.

Reaction Mechanism[4][5]

- Nitrosation: Reaction of amine with nitrous acid (generated in situ) to form the N-nitroso intermediate.
- Diazotization: Elimination of water to form the electrophilic diazonium salt ().
- Azidation: Nucleophilic attack by the azide anion () on the diazonium terminus, followed by evolution (in some pathways) or direct displacement.



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Figure 1: Step-wise conversion of aniline to aryl azide via diazonium intermediate.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.21 g of starting amine) Estimated Yield: 85–92%

Reagents

- 4-Ethylaniline (1.21 g, 10 mmol)
- Hydrochloric acid (6 M, 10 mL)
- Sodium Nitrite () (0.76 g, 11 mmol)
- Sodium Azide () (0.72 g, 11 mmol) - Toxic/Acute Hazard
- Urea (catalytic amount)
- Solvents: Water, Ethyl Acetate (EtOAc), Brine.[4]

Step-by-Step Methodology

Phase 1: Diazotization

- Acidification: In a 50 mL round-bottom flask, dissolve 4-ethylaniline (10 mmol) in 6 M HCl (10 mL). Cool the mixture to 0–5 °C in an ice/salt bath. Why: Temperature control is critical to prevent the diazonium salt from decomposing into a phenol.
- Nitrite Addition: Dissolve (11 mmol) in minimal water (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Maintain temperature .
- QC Check: Stir for 15 minutes. Test the solution with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required for complete conversion).
- Quenching: Add small spatulas of urea until the starch-iodide test is negative. Why: Destroys excess which can cause side reactions during azidation.

Phase 2: Azidation

- Azide Preparation: Dissolve

(11 mmol) in minimal water (2 mL).
- Addition: Add the azide solution dropwise to the cold diazonium mixture.
 - Observation: Vigorous evolution of nitrogen gas () may occur.^[5]
 - Precaution: Ensure efficient stirring to prevent "hot spots."
- Reaction: Allow the mixture to stir at

for 30 minutes, then slowly warm to room temperature over 1 hour.

Phase 3: Workup & Isolation

- Extraction: Transfer to a separatory funnel. Extract with EtOAc (mL).
 - Note: Avoid using Dichloromethane (DCM) if possible, as sodium azide + DCM can form explosive diazidomethane over long periods, though the risk is lower here since is consumed. EtOAc is safer.
- Washing: Wash combined organics with Sat.

(to neutralize acid) and Brine.^[5]
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure at room temperature.
 - CRITICAL: Do not heat the water bath above 30°C. Do not concentrate to absolute dryness if the product is not being used immediately.

Characterization & Validation

Since this compound is potentially unstable, spectroscopic validation should be performed rapidly.

Infrared Spectroscopy (FT-IR)

The azide functional group provides a definitive diagnostic signal.

Functional Group	Wavenumber ()	Intensity	Description
Azide ()	2100 – 2130	Strong	Asymmetric stretch (Diagnostic)
Aromatic C-H	3000 – 3100	Medium	C-H stretch
Alkyl C-H	2850 – 2960	Medium	Ethyl group stretches

Nuclear Magnetic Resonance (NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment
1.23	Triplet (Hz)	3H	Ethyl
2.64	Quartet (Hz)	2H	Ethyl
6.95 – 7.00	Doublet (Hz)	2H	Aromatic (Ortho to)
7.18 – 7.22	Doublet (Hz)	2H	Aromatic (Meta to)

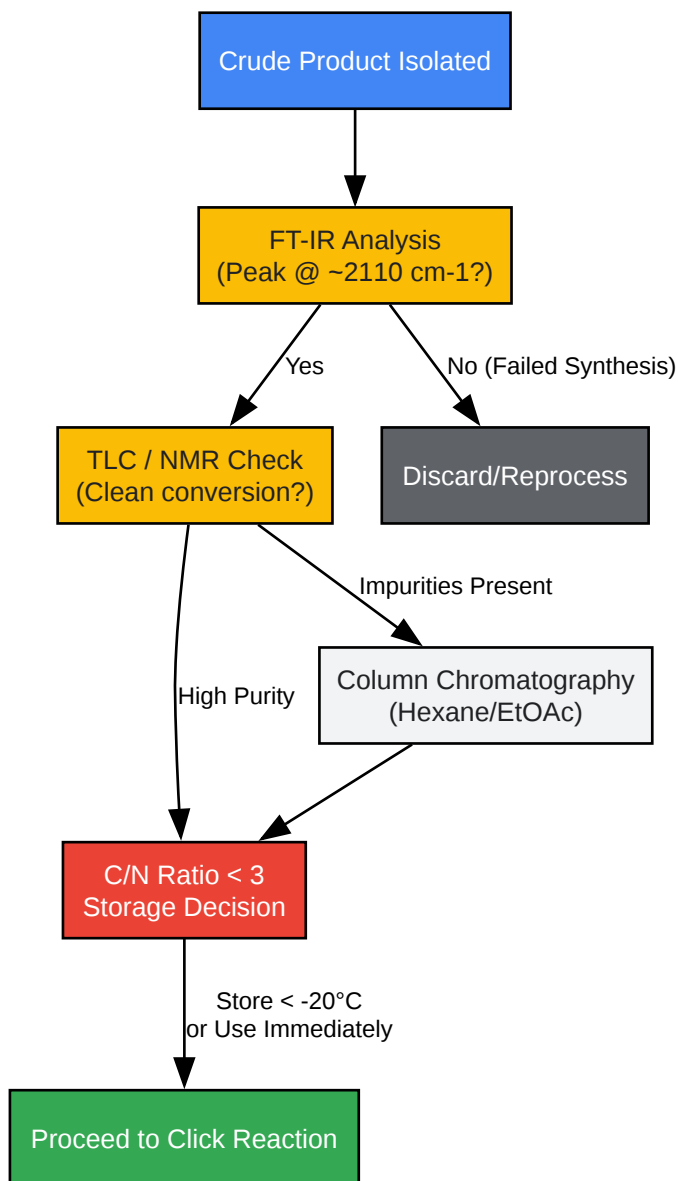
Note: The azide group is electron-donating by resonance but withdrawing by induction. It typically shields ortho protons relative to the bare benzene, but less so than an amine.

Mass Spectrometry (MS)[8]

- Method: ESI or GC-MS (Low temp).
- Parent Ion:
147.1
.
- Fragment: Frequently observed loss of
(
) giving the nitrene peak at
119.

Workflow Logic & Decision Tree

Use this logic flow to determine if the synthesized product is ready for downstream application.



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Figure 2: Characterization and Safety Decision Matrix.

References

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